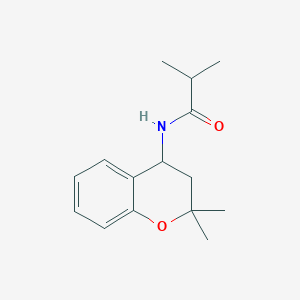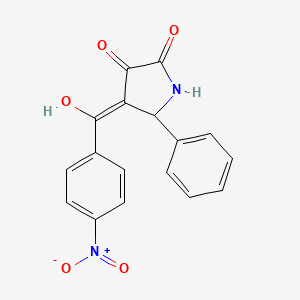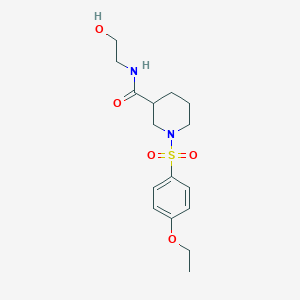![molecular formula C21H12Cl3N3O4 B5354404 (4E)-5-methyl-4-[[5-(3-nitrophenyl)furan-2-yl]methylidene]-2-(2,4,6-trichlorophenyl)pyrazol-3-one](/img/structure/B5354404.png)
(4E)-5-methyl-4-[[5-(3-nitrophenyl)furan-2-yl]methylidene]-2-(2,4,6-trichlorophenyl)pyrazol-3-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4E)-5-methyl-4-[[5-(3-nitrophenyl)furan-2-yl]methylidene]-2-(2,4,6-trichlorophenyl)pyrazol-3-one is a complex organic compound with a unique structure that includes a pyrazolone core, a nitrophenyl group, and a trichlorophenyl group
Méthodes De Préparation
The synthesis of (4E)-5-methyl-4-[[5-(3-nitrophenyl)furan-2-yl]methylidene]-2-(2,4,6-trichlorophenyl)pyrazol-3-one typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the pyrazolone core, followed by the introduction of the nitrophenyl and trichlorophenyl groups through various coupling reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound. Industrial production methods may involve optimization of these conditions to achieve higher yields and purity.
Analyse Des Réactions Chimiques
This compound can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized under specific conditions, leading to the formation of nitro derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The trichlorophenyl group can participate in nucleophilic substitution reactions, where one or more chlorine atoms are replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
(4E)-5-methyl-4-[[5-(3-nitrophenyl)furan-2-yl]methylidene]-2-(2,4,6-trichlorophenyl)pyrazol-3-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studying enzyme mechanisms and protein-ligand interactions.
Industry: Used in the development of new materials with specific properties, such as polymers and coatings.
Mécanisme D'action
The mechanism by which (4E)-5-methyl-4-[[5-(3-nitrophenyl)furan-2-yl]methylidene]-2-(2,4,6-trichlorophenyl)pyrazol-3-one exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites on these targets, modulating their activity. The pathways involved may include inhibition or activation of enzymatic reactions, altering signal transduction pathways, and affecting gene expression.
Comparaison Avec Des Composés Similaires
Similar compounds include other pyrazolone derivatives and nitrophenyl-substituted molecules. Compared to these compounds, (4E)-5-methyl-4-[[5-(3-nitrophenyl)furan-2-yl]methylidene]-2-(2,4,6-trichlorophenyl)pyrazol-3-one is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Some similar compounds are:
- 2,4-dichlorophenyl pyrazolone
- 3-nitrophenyl furan
- 2,6-dichlorophenyl pyrazolone
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Propriétés
IUPAC Name |
(4E)-5-methyl-4-[[5-(3-nitrophenyl)furan-2-yl]methylidene]-2-(2,4,6-trichlorophenyl)pyrazol-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H12Cl3N3O4/c1-11-16(21(28)26(25-11)20-17(23)8-13(22)9-18(20)24)10-15-5-6-19(31-15)12-3-2-4-14(7-12)27(29)30/h2-10H,1H3/b16-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSRULXDMZZISEQ-MHWRWJLKSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=O)C1=CC2=CC=C(O2)C3=CC(=CC=C3)[N+](=O)[O-])C4=C(C=C(C=C4Cl)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC\1=NN(C(=O)/C1=C/C2=CC=C(O2)C3=CC(=CC=C3)[N+](=O)[O-])C4=C(C=C(C=C4Cl)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H12Cl3N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
476.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-[1-(3-isopropyl-1,2,4-oxadiazol-5-yl)ethyl]-6-(methoxymethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B5354323.png)
![(5E)-5-{[4-(Prop-2-YN-1-yloxy)phenyl]methylidene}imidazolidine-2,4-dione](/img/structure/B5354328.png)
![3-[[(E)-2-[(4-butoxybenzoyl)amino]-3-(3-nitrophenyl)prop-2-enoyl]amino]propanoic acid](/img/structure/B5354332.png)
![4,5,6,7,8,9-Hexahydrocycloocta[b]thiophen-2-yl(4-methyl-1,4-diazepan-1-yl)methanone](/img/structure/B5354357.png)
![3-(1H-indol-5-yl)-5-[(isopropylamino)sulfonyl]benzoic acid](/img/structure/B5354360.png)
![(6Z)-6-{4-[(4-fluorobenzyl)oxy]benzylidene}-5-imino-2-(phenoxymethyl)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5354361.png)

![3-{[(3-benzyl-1-methyl-2-oxo-2,3-dihydro-1H-indol-3-yl)acetyl]amino}propanamide](/img/structure/B5354373.png)
![(1R*,5S*,6r)-3-(2-hydroxy-3,5-dimethylbenzyl)-N-methyl-N-(pyrazin-2-ylmethyl)-3-azabicyclo[3.1.0]hexane-6-carboxamide](/img/structure/B5354378.png)
![4-[(ethylsulfonyl)(methyl)amino]-N-(propan-2-yl)benzamide](/img/structure/B5354381.png)


![METHYL 4-[({1-[(DIETHYLAMINO)CARBONYL]-4-PIPERIDYL}CARBONYL)AMINO]BENZOATE](/img/structure/B5354395.png)

